

Application Notes and Protocols for Squalane-Based Oil-in-Water Adjuvants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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These application notes provide a comprehensive overview of the formulation, characterization, and mechanism of action of **squalane**-based oil-in-water (O/W) emulsion adjuvants. The detailed protocols and supporting data are intended to guide researchers in the development of stable and effective vaccine adjuvants.

Introduction to Squalane-Based O/W Adjuvants

Squalane, a saturated form of squalene, is a natural and biodegradable triterpene that is widely used in parenteral emulsions for drug and vaccine delivery.^{[1][2][3]} Its high biocompatibility and ability to form stable nanoemulsions make it an excellent candidate for vaccine adjuvants.^[1] **Squalane**-based O/W emulsions, such as MF59 and AS03, are components of licensed influenza vaccines and have been administered to millions of people, demonstrating a favorable safety profile.^{[4][5]} These adjuvants enhance the immune response to co-administered antigens, often allowing for antigen dose-sparing, a critical consideration for pandemic preparedness.^{[5][6]} The mechanism of action involves the induction of a localized inflammatory environment that promotes the recruitment and activation of innate immune cells, leading to a robust adaptive immune response.^{[6][7]}

Formulation of Squalane-Based O/W Adjuvants

The stability and efficacy of a **squalane**-based O/W adjuvant are critically dependent on its composition and method of preparation. Key components include **squalane** as the oil phase,

surfactants to emulsify the oil in the aqueous phase, and an aqueous buffer.

Materials and Reagents

- **Squalane** (high purity)
- Surfactants (e.g., Sorbitan trioleate (Span® 85), Polysorbate 80 (Tween® 80), Kolliphor® RH40, Cremophor ELP)
- Stabilizers (e.g., Carbomer, Carboxymethyl cellulose (CMC))[8][9]
- Aqueous phase (e.g., Deionized water, Phosphate-buffered saline (PBS), Citrate buffer)

Experimental Protocol: Emulsion Preparation using a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol describes a method for preparing **squalane**-based O/W emulsions using the SEDDS technique, which is known for its simplicity and ability to produce stable nanoemulsions.[8][9][10][11]

- Preparation of the Surfactant Mixture (S_{mix}):
 - Prepare a mixture of a low Hydrophilic-Lipophilic Balance (HLB) surfactant (e.g., Span® 85) and a high HLB surfactant (e.g., Kolliphor® RH40 or Cremophor ELP) at a predetermined ratio (e.g., 1:1 w/w).[10]
 - Stir the surfactant mixture at room temperature until a homogenous solution is obtained.
- Formation of the Oil/Surfactant Mixture:
 - Add the desired amount of squalene to the S_{mix} . The ratio of squalene to S_{mix} will influence the final particle size and stability of the emulsion.
- Emulsification:
 - Slowly add the aqueous phase (e.g., deionized water or a buffer containing a stabilizer like CMC) to the oil/surfactant mixture with continuous stirring.[8][9]

- Continue stirring until a homogenous, milky-white emulsion is formed.
- (Optional) High-Shear Homogenization/Microfluidization:
 - For smaller and more uniform droplet sizes, the crude emulsion can be further processed using a high-shear homogenizer or a microfluidizer.[\[12\]](#)[\[13\]](#)

Experimental Protocol: Emulsion Preparation by Microfluidization

This method is commonly used to produce emulsions with a narrow particle size distribution.
[\[13\]](#)[\[14\]](#)

- Preparation of Oil and Aqueous Phases:
 - Prepare the oil phase by mixing **squalane** with a low HLB surfactant (e.g., Span® 85).
 - Prepare the aqueous phase by dissolving a high HLB surfactant (e.g., Tween® 80) in the desired buffer.
- Pre-emulsification:
 - Add the oil phase to the aqueous phase and mix using a standard mixer to create a crude emulsion.[\[13\]](#)
- Microfluidization:
 - Pass the crude emulsion through a microfluidizer at high pressure. The number of passes can be adjusted to achieve the desired particle size.[\[13\]](#)

Characterization and Stability of Squalane O/W Adjuvants

Thorough characterization is essential to ensure the quality, stability, and consistency of the adjuvant formulation.

Data Presentation: Physicochemical Properties of Squalane O/W Emulsions

The following tables summarize typical physicochemical properties of **squalane**-based O/W emulsions prepared using a SEDDS method.

Table 1: Formulation Composition of **Squalane**-Based O/W Emulsions[9][10]

Formulation Code	Squalane (%)	Surfactant Mix (S _{mix}) (%)	Aqueous Phase with CMC (%)
F1	4	6	90 (0.25% Medium Viscosity)
F2	8	12	80 (0.25% Medium Viscosity)
F3	12	18	70 (0.25% Medium Viscosity)
F15	12	18	70 (0.5% Ultra-High Viscosity)

Note: Surfactant mix (S_{mix}) composed of Span® 85 and Kolliphor® RH40 (1:1 w/w). CMC is Carboxymethyl cellulose.

Table 2: Droplet Size, Polydispersity Index (PDI), and Zeta Potential of **Squalane** O/W Emulsions at Week 0 and Week 4[9]

Formulation Code	Droplet Size (nm) - Week 0	PDI - Week 0	Zeta Potential (mV) - Week 0	Droplet Size (nm) - Week 4	PDI - Week 4	Zeta Potential (mV) - Week 4
F1	358.57 ± 13.92	0.23 ± 0.01	-16.34 ± 0.45	322.00 ± 12.54	0.25 ± 0.02	-15.87 ± 0.33
F2	412.33 ± 15.67	0.21 ± 0.01	-14.89 ± 0.67	389.53 ± 14.87	0.23 ± 0.01	-13.98 ± 0.54
F3	456.78 ± 17.89	0.19 ± 0.02	-12.76 ± 0.56	421.87 ± 16.54	0.21 ± 0.01	-11.89 ± 0.43
F15	811.60 ± 23.45	0.38 ± 0.00	-27.19 ± 0.61	789.43 ± 21.78	0.35 ± 0.01	-25.43 ± 0.58

Data represents mean ± standard deviation.

Table 3: Stability of **Squalane** O/W Emulsions under Thermal Stress[\[14\]](#)

Particle Size (nm)	Storage Temperature	Observation after 30 days
250	60°C	Phase separation
200	60°C	Phase separation
150	60°C	Phase separation
100	40°C	Stable
80	40°C	No measurable change

Experimental Protocol: Characterization Methods

3.2.1. Droplet Size and Zeta Potential Analysis

- Method: Dynamic Light Scattering (DLS).
- Procedure:

- Dilute the emulsion sample with deionized water to an appropriate concentration.
- Transfer the diluted sample to a disposable cuvette.
- Place the cuvette in the DLS instrument.
- Measure the Z-average diameter (droplet size) and polydispersity index (PDI).[13]
- For zeta potential, use an appropriate folded capillary cell and measure the electrophoretic mobility.[13]

3.2.2. Squalane Quantification

- Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD).[15][16]
- Procedure:
 - Prepare a standard curve of **squalane** in a suitable solvent (e.g., isopropanol).
 - Dilute the emulsion sample in the same solvent.
 - Inject the samples and standards onto an RP-HPLC column (e.g., C18).
 - Use a suitable mobile phase gradient (e.g., water and acetonitrile).
 - Quantify the **squalane** concentration in the sample by comparing the peak area to the standard curve.[3]

3.2.3. Stability Assessment

- Method: Accelerated stability testing.
- Procedure:
 - Aliquot the emulsion into sealed vials.
 - Store the vials at various temperatures (e.g., 5°C, 25°C, 40°C, 60°C).[14]

- At specified time points (e.g., 1 week, 2 weeks, 1 month), visually inspect the samples for any signs of phase separation.[\[14\]](#)
- Measure the droplet size, PDI, zeta potential, pH, and osmolality to monitor any changes over time.[\[14\]](#)

Mechanism of Action of Squalane O/W Adjuvants

Squalane-based O/W emulsions primarily act by creating a localized, transient "immunocompetent environment" at the injection site.[\[6\]](#)[\[7\]](#) This leads to the recruitment and activation of innate immune cells, which are crucial for initiating and shaping the adaptive immune response.

Signaling Pathways

Upon injection, **squalane** emulsions induce the release of damage-associated molecular patterns (DAMPs), such as ATP and double-stranded DNA, from stressed local cells.[\[6\]](#)[\[7\]](#) These DAMPs, along with the emulsion components, activate antigen-presenting cells (APCs) and other innate immune cells, leading to the secretion of a cascade of cytokines and chemokines.[\[4\]](#)[\[6\]](#)[\[17\]](#) This inflammatory milieu promotes the maturation of dendritic cells (DCs) and their migration to the draining lymph nodes, where they can efficiently present the antigen to T cells.

Interestingly, **squalane**-based adjuvants have been shown to induce distinct signaling pathways for the generation of CD8⁺ T cell and antibody responses. The induction of robust, antigen-specific CD8⁺ T cell responses is dependent on a RIPK3-kinase-dependent necroptosis pathway in lymph node-resident macrophages.[\[4\]](#)[\[17\]](#)[\[18\]](#) In contrast, the antibody response is independent of this pathway but appears to involve apoptotic caspases.[\[4\]](#)[\[17\]](#)[\[18\]](#)



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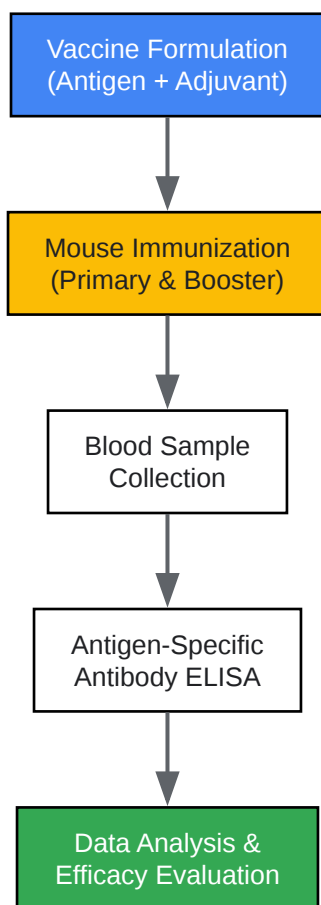
Caption: Signaling pathway of **squalane**-based O/W adjuvants.

Experimental Workflow: Adjuvant Efficacy Testing in Mice

This workflow outlines a typical in vivo study to assess the immunogenicity of a **squalane**-based O/W adjuvant.

- Vaccine Formulation: Mix the antigen with the **squalane** O/W adjuvant at a 1:1 v/v ratio.[9]
- Immunization:
 - Divide mice into experimental groups (e.g., antigen only, antigen + commercial adjuvant, antigen + test adjuvant).[9][11]
 - Immunize mice via a suitable route (e.g., intraperitoneal or intramuscular).[9][11]
 - Administer a booster immunization at a specified time point (e.g., 2 weeks post-primary immunization).[11]
- Sample Collection: Collect blood samples at various time points to measure antigen-specific antibody titers.
- Antibody Titer Measurement:

- Use an enzyme-linked immunosorbent assay (ELISA) to quantify antigen-specific IgG, IgG1, and IgG2a antibodies in the serum.[9][11]
- Data Analysis: Compare the antibody titers between the different experimental groups to evaluate the adjuvant's efficacy.



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Caption: Workflow for in vivo adjuvant efficacy testing.

Conclusion

Squalane-based oil-in-water emulsions are potent and versatile adjuvants that can significantly enhance the immunogenicity of subunit vaccines. Their formulation and characterization require careful consideration of composition and manufacturing processes to ensure stability and efficacy. A deeper understanding of their mechanism of action, including the distinct signaling pathways for cellular and humoral immunity, will facilitate the rational design of next-

generation vaccine adjuvants. The protocols and data presented here provide a solid foundation for researchers and drug development professionals working in this field.

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- To cite this document: BenchChem. [Application Notes and Protocols for Squalane-Based Oil-in-Water Adjuvants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681988#use-of-squalane-in-developing-stable-oil-in-water-adjuvants]

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